S1R agonist 1 hydrochloride
Description
Historical Context and Evolution of S1R as a Research Target
A major breakthrough occurred in 1996 when the S1R was first cloned. frontiersin.orgpnas.org The genetic sequence revealed no homology to any other mammalian protein, including other receptors, but did show similarity to a yeast sterol isomerase. wikipedia.orgwikipedia.org This structural uniqueness confirmed its status as a distinct entity and shifted the focus of research. nih.govwikipedia.org Once considered an orphan receptor, the S1R is now recognized not as a traditional receptor but as a ligand-operated intracellular chaperone protein, a concept that has reshaped the understanding of its function and therapeutic potential. nih.govnih.govfrontiersin.org This evolution in understanding has spurred increased interest in S1R's role in cellular homeostasis and its potential as a therapeutic target for a wide range of disorders. frontiersin.orgtandfonline.com
Table 1: Key Milestones in Sigma-1 Receptor Research
| Year | Milestone | Significance |
|---|---|---|
| 1976 | Proposed as a subtype of opioid receptor. frontiersin.orgpnas.org | Initial identification based on pharmacological effects of specific ligands. nih.gov |
| 1980s | Distinguished from opioid receptors. nih.gov | Discovery that opioid antagonists like naloxone (B1662785) did not block sigma receptor binding, indicating a separate class. nih.govnih.gov |
| 1996 | S1R first cloned and sequenced. frontiersin.orgpnas.org | Revealed a unique protein structure with no homology to other mammalian receptors, solidifying its distinct identity. wikipedia.orgwikipedia.org |
| 2016 | First crystal structure of the human S1R was published. frontiersin.orgfrontiersin.org | Provided detailed structural insights into its ligand-binding pocket and trimeric assembly. frontiersin.orgwikipedia.org |
| Current | Recognized as a ligand-operated molecular chaperone. nih.govnih.gov | The conceptual framework shifted from a classic receptor to an intracellular modulator of protein function and signaling. researchgate.netfrontiersin.org |
Endogenous Ligands and Their Proposed Physiological Roles
While a single, definitive endogenous ligand for the S1R has not been conclusively identified, several endogenous molecules are known to bind to and activate the receptor. wikipedia.orgexplorationpub.com These include certain neurosteroids, tryptamine (B22526) derivatives, and sphingolipids. tandfonline.comencyclopedia.pubmdpi.com
Neurosteroids : Steroids synthesized within the nervous system, such as pregnenolone (B344588) sulfate, dehydroepiandrosterone (B1670201) (DHEA), and DHEA-sulfate (DHEA-S), are considered S1R agonists. tandfonline.comfrontiersin.org Progesterone, conversely, is recognized as an endogenous antagonist with a high affinity for the receptor. frontiersin.org These neurosteroids are involved in modulating neuronal physiology, and their interaction with S1R is thought to play a role in processes like memory and learning. tandfonline.comfrontiersin.org For instance, S1R agonists like DHEA-S have been shown to improve memory deficits in preclinical models. frontiersin.org
N,N-dimethyltryptamine (DMT) : This naturally occurring hallucinogenic compound has been identified as an endogenous ligand for the S1R. frontiersin.orgtandfonline.comfrontiersin.org The binding of DMT to S1R has been shown to modulate the function of certain ion channels. tandfonline.comfrontiersin.org
Other Potential Ligands : Sphingolipids and, more recently, choline (B1196258) have also been proposed as potential endogenous ligands, further expanding the scope of S1R's potential regulatory functions. explorationpub.comexplorationpub.com
The interaction of these endogenous molecules with S1R highlights the receptor's role as an intracellular signal transduction amplifier, capable of modulating a wide array of cellular functions, from ion channel activity to gene expression. wikipedia.org
S1R Localization and Subcellular Dynamics
The S1R is an integral membrane protein primarily located within the endoplasmic reticulum (ER). wikipedia.orgnih.gov Its specific positioning and ability to move within the cell are critical to its function as a versatile signaling modulator. frontiersin.org
S1R is particularly concentrated in a specialized subdomain of the ER that forms a direct physical interface with mitochondria, known as the mitochondria-associated membrane (MAM). nih.govpnas.orgfrontiersin.orgbohrium.com This strategic localization places S1R at a crucial hub for inter-organelle communication, regulating critical cellular processes. frontiersin.orgnih.govresearchgate.net
At the MAM, S1R plays a key role in:
Calcium (Ca²⁺) Signaling : It stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel that mediates the transfer of Ca²⁺ from the ER to the mitochondria. wikipedia.orgnih.govfrontiersin.org This regulated Ca²⁺ flux is vital for stimulating mitochondrial bioenergetics and ATP production. frontiersin.orgfrontiersin.org
ER Stress Response : S1R interacts with ER stress sensors like IRE1, helping to manage the unfolded protein response (UPR) and promote cell survival under stress conditions. frontiersin.orgmdpi.com
Lipid Metabolism and Transport : Its presence at the MAM is also implicated in the regulation of lipid metabolism and transport between the ER and mitochondria. embopress.org
In its resting state, S1R is often found in a complex with another ER chaperone, BiP (also known as GRP78). nih.govfrontiersin.orgscirp.org
Upon stimulation by agonists or cellular stress, S1R can dissociate from its partner chaperone BiP and translocate from the MAM to other subcellular locations. nih.govfrontiersin.orgpnas.org
Plasma Membrane : Although some studies using super-resolution microscopy did not detect S1R in the plasma membrane even after agonist activation nih.govplos.org, other research suggests it can move to the plasma membrane or to subsurface ER cisternae located very close to it. nih.govarvojournals.orgjneurosci.org This translocation allows S1R to interact directly with and modulate the function of various ion channels (such as potassium and NMDA receptors) and other signaling proteins. frontiersin.orgjneurosci.orgnih.gov
Nuclear Envelope : The ER membrane is contiguous with the nuclear envelope, and activated S1R can move to the inner nuclear membrane. nih.govfrontiersin.orgnih.gov Here, it has been shown to recruit chromatin-remodeling factors, such as emerin, to regulate the transcription of specific genes. pnas.orgfrontiersin.orgmdpi.com This role in transcriptional regulation adds another layer to its function as a cellular modulator.
This dynamic ability to shuttle between different cellular compartments allows S1R to integrate and respond to a wide variety of signals, influencing everything from immediate changes in neuronal excitability to long-term changes in gene expression. nih.govmdpi.com
Conceptual Framework of S1R as a Ligand-Operated Molecular Chaperone
The modern understanding of the S1R has shifted away from the model of a classic cell-surface receptor. Instead, it is now conceptualized as a "ligand-operated molecular chaperone." nih.govresearchgate.netnih.govtandfonline.com This framework posits that S1R is an intracellular protein whose primary function is to assist in the proper folding and stabilization of other "client" proteins, a function that is regulated by the binding of ligands. nih.govscirp.org
Key aspects of this chaperone function include:
Activation by Ligands or Stress : In a dormant state, S1R is bound to the chaperone BiP at the MAM. nih.govfrontiersin.org Upon stimulation by an agonist (like S1R agonist 1 hydrochloride) or cellular stress (such as ER stress), S1R dissociates from BiP. nih.govmdpi.com This dissociation "activates" S1R, freeing it to interact with its client proteins. frontiersin.orgmdpi.com
Modulation of Client Proteins : Once activated, S1R can chaperone a wide variety of proteins. nih.gov A prominent example is its interaction with the IP3R at the MAM, where it stabilizes the receptor to ensure proper Ca²⁺ signaling between the ER and mitochondria. frontiersin.orgfrontiersin.orgnih.gov It can also translocate to modulate ion channels at the plasma membrane or influence transcription factors at the nuclear envelope. nih.govfrontiersin.org
Scaffolding Function : Some research suggests S1R's chaperone activity may stem from its ability to organize cholesterol-rich microdomains within the ER membrane. elifesciences.orgbiorxiv.org By acting as a lipid scaffolding protein, it can create specific signaling platforms that recruit and modulate the function of other proteins. elifesciences.org
This chaperone mechanism allows S1R to act as a pluripotent modulator, influencing diverse cellular pathways involved in neuroprotection, synaptic plasticity, and the response to cellular stress. nih.govscirp.orgtandfonline.com S1R antagonists are thought to exert their effects by preventing this ligand-induced activation and subsequent chaperone activity. tandfonline.comnih.gov
Table 2: Mentioned Compounds
| Compound Name | Classification/Role |
|---|---|
| This compound | Synthetic S1R agonist (Research Tool) |
| Pregnenolone sulfate | Endogenous S1R agonist frontiersin.org |
| Dehydroepiandrosterone (DHEA) | Endogenous S1R agonist tandfonline.comfrontiersin.org |
| DHEA-sulfate (DHEA-S) | Endogenous S1R agonist frontiersin.org |
| Progesterone | Endogenous S1R antagonist tandfonline.comfrontiersin.org |
| N,N-dimethyltryptamine (DMT) | Endogenous S1R ligand/agonist frontiersin.orgtandfonline.comfrontiersin.org |
| Haloperidol | Psychoactive drug with affinity for S1R frontiersin.orgnih.gov |
| Fluvoxamine (B1237835) | Antidepressant drug acting partly through S1R agonism wikipedia.org |
| Sertraline (B1200038) | Antidepressant drug acting partly through S1R agonism wikipedia.org |
| Cocaine | Psychostimulant; S1R agonist pnas.orgnih.gov |
| (+)-Pentazocine | Synthetic S1R agonist nih.govnih.gov |
| Naltrexone | Opioid antagonist nih.govpnas.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H26ClNO |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
4-benzyl-1-(2-phenoxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20;/h1-10,19H,11-17H2;1H |
InChI Key |
ZMNFHWLFDVATLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Functional Characterization of S1r Agonists, with Emphasis on S1r Agonist 1 Hydrochloride
S1R Agonist 1 Hydrochloride: Ligand Binding and Selectivity Profiles
This compound, also referred to as compound 6b, is a potent and selective agonist for the Sigma-1 receptor. medchemexpress.commedchemexpress.commedchemexpress.com Detailed binding assays have determined its high affinity for S1R with a Ki value of 0.93 nM. medchemexpress.commedchemexpress.commedchemexpress.com Its selectivity for S1R over the Sigma-2 receptor (S2R) is notable, with a reported Ki of 72 nM for S2R, demonstrating a selectivity ratio of approximately 77-fold in favor of S1R. medchemexpress.commedchemexpress.com This high affinity and selectivity make this compound a valuable tool for investigating the specific roles of the Sigma-1 receptor.
| Receptor | Ki (nM) |
|---|---|
| Sigma-1 Receptor (S1R) | 0.93 |
| Sigma-2 Receptor (S2R) | 72 |
S1R-Ligand Interactions and Conformational Dynamics
The interaction of ligands with the S1R is a dynamic process that induces conformational changes in the receptor, leading to the modulation of its chaperone activity and interactions with other proteins.
Ligand-Induced Dissociation from Binding Immunoglobulin Protein (BiP/GRP78)
Under basal conditions, the S1R is held in an inactive state through its association with the Binding Immunoglobulin Protein (BiP), also known as GRP78. elifesciences.orgmdpi.comscirp.org The binding of agonist ligands, or conditions of cellular stress such as calcium depletion from the endoplasmic reticulum, can trigger the dissociation of S1R from BiP. elifesciences.orgscirp.orgnih.gov This dissociation is a critical step in the activation of S1R, allowing it to translocate and interact with its various client proteins. elifesciences.org Studies using other S1R agonists, such as PRE-084, have shown that this dissociation can be a transient event. acs.org While direct studies on this compound are limited, its classification as a potent agonist suggests it likely follows this established mechanism of inducing S1R-BiP dissociation to exert its effects.
Modulation of S1R Oligomerization States
The S1R can exist in various oligomeric states, including monomers, dimers, and higher-order oligomers. nih.govnih.gov The equilibrium between these states is thought to be a key regulatory mechanism for S1R function. It is proposed that S1R agonists and antagonists have differential effects on the receptor's oligomerization. researchgate.netmdpi.com Agonists, such as (+)-pentazocine, have been shown to favor the dissociation of higher-order oligomers into smaller, active monomeric or dimeric forms. nih.govresearchgate.netmdpi.com Conversely, antagonists are believed to stabilize the higher-order oligomeric states. nih.govresearchgate.net This agonist-induced shift towards smaller oligomeric forms is thought to be essential for the receptor's ability to interact with its client proteins. researchgate.net
Structural Insights into Ligand-Receptor Recognition
The binding of agonists to the S1R occurs within a well-defined, primarily hydrophobic pocket. researchgate.netfrontiersin.org X-ray crystallography studies with various S1R ligands have provided valuable insights into the key amino acid residues involved in ligand recognition. researchgate.netfrontiersin.org For instance, the agonist (+)-pentazocine forms a critical interaction with Glu172. researchgate.netfrontiersin.org Although the specific binding mode of this compound has not been detailed, its high affinity suggests a precise fit within this binding pocket, engaging with key residues that stabilize its interaction with the receptor.
Mechanistic Classification of S1R Agonists versus Antagonists
The functional outcomes of S1R ligand binding are distinctly different for agonists and antagonists, which are rooted in their differential effects on the receptor's conformation and subsequent protein-protein interactions.
Impact on Cellular Responses
The activation of the Sigma-1 receptor (S1R) by agonists initiates a cascade of cellular events that are predominantly associated with promoting cell survival and resilience, particularly under conditions of stress. S1R is recognized as a ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum (ER)-mitochondria interface, a critical hub for cellular signaling. researchgate.netbiorxiv.org Agonists of S1R, including this compound, leverage this unique position to modulate a variety of cellular responses, from ion channel regulation and calcium homeostasis to mitigating ER and oxidative stress. researchgate.netfrontiersin.org In general, S1R agonists exhibit pro-survival effects, while antagonists can inhibit tumor cell proliferation and induce apoptosis. researchgate.netfrontiersin.org
Neuroprotection and Neuronal Plasticity
Research has specifically highlighted the neuroprotective capabilities of this compound (also known as Compound 6b) against various neurotoxic insults. chemscene.commedchemexpress.commedchemexpress.com In vitro studies using the SH-SY5Y neuroblastoma cell line demonstrated that pretreatment with this compound provides a neuroprotective effect against excitotoxicity induced by N-methyl-D-aspartate (NMDA). chemscene.com Furthermore, at a concentration of 1 µM, it significantly prevents cell damage induced by Rotenone, a potent inhibitor of mitochondrial complex I often used to model neurodegenerative conditions. chemscene.com This suggests an action against mitochondrial dysfunction and oxidative stress. chemscene.commedchemexpress.com
Beyond simple neuroprotection, this compound also influences neuronal plasticity. In PC12 cells, a cell line commonly used to study neuronal differentiation, the compound was found to significantly enhance nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner at concentrations ranging from 0.1 to 5 µM. chemscene.com This indicates a role in promoting the structural and functional development of neurons. chemscene.com Notably, the compound showed no cytotoxicity against A549 (lung carcinoma), LoVo (colorectal adenocarcinoma), and Panc-1 (pancreatic carcinoma) cells at concentrations up to 10 µM over 72 hours. chemscene.com
Table 1: In Vitro Effects of this compound
| Cell Line | Assay | Concentration Range | Observed Effect | Citation |
|---|---|---|---|---|
| SH-SY5Y | NMDA-induced neurotoxicity | 0.1-5 µM | Demonstrated a neuroprotective effect against NMDA stimuli. | chemscene.com |
| SH-SY5Y | Rotenone-induced cell damage | 1 µM | Significantly prevented cell damage. | chemscene.com |
| PC12 | NGF-induced neurite outgrowth | 0.1-5 µM | Significantly increased neurite outgrowth in a dose-dependent manner. | chemscene.com |
| A549, LoVo, Panc-1 | Cytotoxicity | 0-10 µM | Showed no cytotoxicity over 24-72 hours. | chemscene.com |
Modulation of Calcium Homeostasis and ER Stress
A primary mechanism through which S1R agonists exert their cellular effects is by modulating intracellular calcium (Ca²⁺) signaling, particularly the flux between the ER and mitochondria. encyclopedia.pubmdpi.com The S1R is known to form a complex with the chaperone protein BiP (Binding immunoglobulin protein), also known as GRP78. biorxiv.orgmdpi.com In a resting state or at high Ca²⁺ concentrations, this complex keeps the S1R inactive. mdpi.com Upon stimulation by an agonist, S1R dissociates from BiP, allowing it to interact with other proteins and modulate their function. biorxiv.orgmdpi.com
This dissociation is a key step in stabilizing Ca²⁺ signaling. encyclopedia.pubmdpi.com For instance, agonists like pridopidine (B1678097) have been shown to restore dysregulated ER Ca²⁺ signaling in neuronal models of Huntington's and Alzheimer's diseases. encyclopedia.pubmdpi.com By modulating Ca²⁺ transfer from the ER to the mitochondria, S1R activation helps maintain mitochondrial function, including ATP production and membrane potential, thereby protecting against cell death pathways. encyclopedia.pub This regulation is a crucial component of the neuroprotective effects observed with S1R agonists, as it helps prevent the damaging consequences of cellular stress. researchgate.netencyclopedia.pub
Regulation of Ion Channels and Receptor Signaling
S1R agonists can influence cellular excitability and signaling by directly or indirectly modulating the activity of various plasma membrane ion channels and receptors. encyclopedia.pub This is often achieved through the chaperone activity of S1R, which facilitates the proper folding, trafficking, and surface expression of these proteins. encyclopedia.pubmdpi.com For example, the S1R agonist SKF-10047 was shown to increase the plasma membrane fraction of NMDA receptor subunits. mdpi.com This potentiation of NMDA receptor signaling is a key mechanism underlying the pro-cognitive and neuroplasticity effects of some S1R agonists. encyclopedia.pub The protective effect of this compound against NMDA-induced toxicity likely involves a complex regulatory interaction with the NMDA receptor signaling pathway. chemscene.comencyclopedia.pub
Interaction with Cellular Metabolism and Secretory Pathways
Recent proteomic studies have revealed that S1R activation leads to changes in its interaction with proteins involved in cholesterol and lipid metabolism, as well as those integral to the cellular secretory pathway. biorxiv.orgfrontiersin.org Upon treatment with the S1R agonist (+)-Pentazocine, the Low-density lipoprotein receptor (LDLR) was found to bind more efficiently to S1R. biorxiv.org This suggests that S1R agonists can remodel the protein environment of the ER, facilitating the release of a "reserve pool" of proteins destined for the plasma membrane or for secretion. encyclopedia.pub This rapid response can enhance cellular resilience to stress and contributes to the wide-ranging pro-survival effects of S1R activation. biorxiv.orgencyclopedia.pub
Preclinical Therapeutic Potential of S1r Agonist 1 Hydrochloride and Analogous Compounds
Neurodegenerative Disorders Research
Alzheimer's Disease Models: Aβ Toxicity and Cognitive Impairment Amelioration
In preclinical models of Alzheimer's disease (AD), S1R agonists have demonstrated potential in counteracting key pathological features. The investigational drug Blarcamesine (B1667132) (ANAVEX2-73) has shown an ability to halt and potentially reverse the course of AD in animal models. anavex.comfirstwordpharma.com Its mechanism involves restoring cellular homeostasis by targeting both S1R and muscarinic receptors. patsnap.com In animal studies, Blarcamesine exhibited neuroprotective, anti-amnesic, and anti-depressant properties. anavex.comfirstwordpharma.com It prevents mitochondrial respiratory dysfunction, a known early contributor to AD, thereby protecting against oxidative stress and apoptosis. wikipedia.org
Similarly, the S1R agonist Pridopidine (B1678097) has shown beneficial effects in AD models. Treatment with Pridopidine restored dendritic spine density in five-month-old Alzheimer's mice. alzdiscovery.org S1R activation is thought to be particularly relevant as S1R levels are often reduced in the context of AD. alzdiscovery.org Another agonist, OZP002, was found to significantly reduce the increase in hippocampal reactive oxygen species (ROS) induced by amyloid-beta (Aβ) peptides in a mouse model of AD. nih.gov
Parkinson's Disease Models: Dopaminergic Neuroprotection and Motor Function Improvement
S1R agonists have shown significant promise in preclinical Parkinson's disease (PD) research by protecting the vulnerable dopaminergic neurons and improving motor deficits. bohrium.com Deficiencies in S1R have been shown to worsen the accumulation of alpha-synuclein (B15492655), a key pathological hallmark of PD. mdpi.com
The S1R agonist Pridopidine has demonstrated neurorestorative effects in a 6-hydroxydopamine (6-OHDA) mouse model of parkinsonism. nih.gov Five weeks of daily administration improved behavioral deficits in forelimb use and rotational bias. nih.gov This functional recovery was associated with significant protection of dopaminergic neurons in the substantia nigra, increased dopaminergic fiber density in the striatum, and upregulation of key neurotrophic factors like GDNF and BDNF. alzdiscovery.orgnih.gov These beneficial effects were absent in mice lacking the S1R, confirming the receptor's critical role. nih.gov
Blarcamesine (ANAVEX2-73) has also been shown to rescue models of Parkinson's, leading to clinical investigation. cureparkinsons.org.uk Preclinical work, supported by grants from The Michael J. Fox Foundation, has paved the way for its development for PD. anavex.comfirstwordpharma.com In animal models, it has demonstrated the potential to alleviate motor dysfunction. patsnap.com Other S1R agonists like PRE-084 have been effective in preserving dopaminergic neurons from MPTP-induced damage. mdpi.com
Table 1: Effects of S1R Agonists in Preclinical Parkinson's Disease Models
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Pridopidine | 6-OHDA Mouse | Improved motor deficits; protected nigral dopamine (B1211576) neurons; increased striatal GDNF & BDNF. | nih.gov |
| Blarcamesine | Animal Models | Showed neuroprotective effects, rescuing PD models. | cureparkinsons.org.uk |
| PRE-084 | MPTP Mouse | Enhanced neuronal mitophagy; promoted dopaminergic neuron survival. | bohrium.com |
Amyotrophic Lateral Sclerosis (ALS) Models: Motor Neuron Survival and ER Stress Mitigation
Mutations in the S1R gene itself have been linked to juvenile ALS, highlighting the receptor's importance in motor neuron health. nih.govanavex.com In preclinical ALS models, S1R agonists have shown the ability to protect motor neurons and modify disease phenotypes.
The S1R agonist SA4503 was found to suppress motor neuron degeneration in both in vitro and in vivo models of ALS. anavex.comnih.gov In cell culture, SA4503 protected motor neuron-like cells (NSC34) from cell death induced by the mutant SOD1(G93A) protein. nih.gov In SOD1(G93A) transgenic mice, a widely used model for ALS, SA4503 treatment significantly extended survival time compared to a vehicle-treated group. nih.gov
Huntington's Disease Models: Mitochondrial Dysfunction Rescue and Motor Symptom Delay
Huntington's disease (HD) is another area where S1R agonists have shown considerable preclinical promise, primarily by addressing mitochondrial dysfunction and ER stress induced by the mutant huntingtin (mHTT) protein. nih.govbohrium.comneurologylive.com
Pridopidine, a selective S1R agonist, has been extensively studied in HD models. nih.gov It has been shown to rescue mHTT-induced cell death in mouse neurons. nih.gov A key mechanism is the restoration of mitochondrial function. nih.govnih.gov Pridopidine prevents the disruption of contact sites between mitochondria and the ER, which are crucial for cellular calcium homeostasis and energy production. nih.govnih.govresearchgate.net This leads to improved mitochondrial activity, shape, and movement within neurons. nih.govnih.gov In YAC128 mice, an HD model, early treatment with Pridopidine significantly improved motor coordination, delaying the onset of symptoms. nih.govbohrium.comnih.gov This was accompanied by a reduction in mitochondrial reactive oxygen species (ROS) levels. nih.govbohrium.com Furthermore, Pridopidine has been shown to reduce mHTT aggregates and increase levels of the neuroprotective brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net
Table 2: Effects of Pridopidine in Preclinical Huntington's Disease Models
| Model System | Effect of Pridopidine | Mechanism of Action | Reference |
|---|---|---|---|
| YAC128 HD Mouse Neurons | Prevents mitochondria-ER contact disruption; improves mitochondrial activity and motility. | S1R-mediated rescue of mitochondrial function. | nih.govnih.gov |
| YAC128 HD Mice (in vivo) | Improves motor coordination; delays symptom onset; reduces mitochondrial ROS. | Normalization of mitochondrial complex activity. | nih.govbohrium.com |
| R6/2 HD Mice (in vivo) | Improves motor performance; increases striatal BDNF levels. | Reduction of mHtt aggregate size. | nih.gov |
Ischemic Stroke Models: Neuronal Damage Reduction and Functional Recovery
In preclinical models of ischemic stroke, S1R agonists have been shown to reduce neuronal damage and promote functional recovery, even when administered after the initial injury. nih.gov This suggests a role in neuroplasticity and repair mechanisms. ahajournals.org
The S1R agonist SA4503 (cutamesine) enhanced functional recovery in rats when treatment was started 48 hours after an experimental stroke and continued for a month, without affecting the size of the initial infarct. ahajournals.orgahajournals.org This recovery was associated with an increase in synaptic proteins in the area surrounding the infarct and stimulated neurite outgrowth in cultured neurons. ahajournals.org While SA4503 did not reduce infarct volume in one rat model, another novel S1R agonist, an aniline (B41778) derivative compound, was shown to significantly reduce infarct volume and improve functional recovery in a mouse model of transient middle cerebral artery occlusion (MCAO). nih.govresearchgate.netresearchgate.net This neuroprotection was linked to a reduction in ER stress-related proteins. nih.govresearchgate.net
Other S1R agonists, including PRE-084, have demonstrated the ability to promote the recovery of white matter injury and decrease demyelination after a stroke in preclinical models. mdpi.com Agonists like TS-157 have been shown to accelerate motor function recovery, an effect linked to promoting neurite outgrowth and enhancing levels of synaptic proteins. nih.gov
Traumatic Brain Injury Models
The role of the Sigma-1 receptor in traumatic brain injury (TBI) appears complex, with some studies suggesting nuanced effects. mdpi.compreprints.org However, evidence indicates that S1R activation can be beneficial. In a mouse model of TBI, activation of S1R by an exogenous agonist was shown to inhibit ER stress-associated microglial activation, apoptosis, and pyroptosis. mdpi.com This led to reduced neuronal cell death and improved neurological function. nih.govmdpi.com Specifically, S1R agonism can ameliorate blood-brain barrier damage and reduce neuroinflammation following injury. mdpi.commdpi.com While the research is less extensive than in other neurodegenerative conditions, these findings suggest that targeting S1R could be a viable strategy for mitigating the secondary injury cascade that follows a traumatic brain event. nih.govmdpi.comtdl.org
Visual Disorders: Glaucoma and Retinal Degeneration Models
The sigma-1 receptor is highly expressed in retinal ganglion cells (RGCs), and its activation has been shown to exert neuroprotective effects in several models of retinal degeneration. nih.govresearchgate.net Preclinical studies indicate that S1R is a promising therapeutic target for visual disorders, including glaucoma and retinal degeneration. biorxiv.orgfrontiersin.org
In various experimental models of glaucoma, S1R agonists have demonstrated the ability to protect retinal neurons. The S1R agonist pridopidine was found to confer neuroprotection for RGCs in two distinct rat models of glaucoma. nih.govresearchgate.net This neuroprotective effect is potentially linked to the ability of S1R activation to rescue mitochondrial function, a key factor in RGC degeneration. nih.govresearchgate.net Similarly, the prototypical S1R agonist (+)-pentazocine provided neuroprotection in a rat microbead model of glaucoma, significantly reducing axon loss and preserving axon density in optic nerves subjected to moderately elevated intraocular pressure. nih.gov This protection appeared to be independent of pressure-lowering effects, pointing to a direct neuroprotective mechanism. nih.gov
Further studies have reinforced the neuroprotective role of S1R agonists in the retina. In models of retinal degeneration, ligands such as PRE-084 and (+)-pentazocine have been shown to preserve retinal structure and protect RGCs. nih.gov For instance, (+)-pentazocine treatment reduced RGC loss in a diabetic mouse model and an NMDA-induced excitotoxicity model. nih.gov The potential mechanism for these effects may involve the upregulation of crucial neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which is known to be influenced by S1R agonists like pridopidine in other neurodegenerative models. nih.gov
Pain Modulatory Research
The sigma-1 receptor is widely distributed in regions of the central and peripheral nervous systems that are critical for pain modulation, making it an attractive target for novel analgesics. explorationpub.comexplorationpub.com S1R interacts with multiple ion channels and receptors involved in pain signaling, including NMDA receptors, which are pivotal in the development of central sensitization. explorationpub.comexplorationpub.comfrontiersin.org While S1R agonists are explored for some conditions, research into pain modulation has predominantly focused on the therapeutic potential of S1R antagonists to inhibit pain hypersensitivity. nih.govnih.gov
Neuropathic Pain Models: Allodynia and Hyperalgesia Attenuation
Neuropathic pain, characterized by debilitating allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response), is a major clinical challenge. nih.gov Preclinical studies have repeatedly shown that S1R antagonists are effective in animal models of neuropathic pain. Selective S1R antagonists like S1RA (E-52862), CM-304, and PW507 have demonstrated significant analgesic efficacy in attenuating mechanical allodynia and thermal hyperalgesia in models induced by nerve injury or chemotherapy agents like oxaliplatin (B1677828) and cisplatin. explorationpub.comfrontiersin.orgresearchgate.netoup.com For instance, the novel compound (+)-2R/S-LP2, an S1R antagonist, significantly inhibited mechanical allodynia in rats with chronic constriction injury. nih.gov Similarly, the S1R-selective antagonist CM-304 dose-dependently reduced allodynia in both nerve constriction and cisplatin-induced neuropathy models. frontiersin.org
The table below summarizes findings for various S1R antagonists in neuropathic pain models.
| Compound | Model | Effect |
| S1RA (E-52862) | Sciatic Nerve Injury | Dose-dependently inhibited mechanical and thermal hypersensitivity. nih.gov |
| S1RA (E-52862) | Oxaliplatin-induced Neuropathy | Reduced cold pain threshold and cold-evoked pain intensity. oup.com |
| CM-304 | Chronic Constriction Injury (CCI) | Dose-dependently reduced allodynia. frontiersin.org |
| CM-304 | Cisplatin-induced Neuropathy | Dose-dependently reduced allodynia. frontiersin.org |
| (+)-2R/S-LP2 | Chronic Constriction Injury (CCI) | Significantly inhibited mechanical allodynia. nih.gov |
| PW507 | Streptozotocin-induced Diabetic Neuropathy | Relieved mechanical allodynia and thermal hyperalgesia. acs.org |
Inflammatory Pain Models
In addition to neuropathic pain, S1R modulation has been investigated in models of inflammatory pain. The S1R antagonist S1RA was studied in carrageenan- and complete Freund's adjuvant (CFA)-induced inflammatory pain models in mice. nih.gov S1RA was found to fully reverse both mechanical and thermal hypersensitivity in these models. nih.gov Interestingly, the analgesic effect of S1RA did not appear to stem from a major anti-inflammatory action, as it did not reduce paw swelling (oedema) in the way that traditional anti-inflammatory drugs do. nih.gov This suggests that S1R antagonists mediate their analgesic effects by directly modulating pain signaling pathways rather than resolving the underlying inflammation. nih.gov The S1R-selective antagonist CM-304 also produced dose-dependent antinociception in the formalin paw assay, a widely used model of inflammatory pain. frontiersin.org
Central and Peripheral Sensitization Mechanisms
A key mechanism underlying chronic pain is central sensitization, a state of nervous system hyperexcitability that amplifies pain signals. frontiersin.orgnih.gov The sigma-1 receptor is a key modulator of this process. researchgate.net Pharmacological antagonism of S1R has been shown to inhibit central sensitization. nih.gov Electrophysiological studies have demonstrated that S1R antagonists can attenuate the "wind-up" response in spinal cord neurons, which is a cellular correlate of central sensitization that arises from repetitive nociceptive stimulation. frontiersin.orgnih.govresearchgate.net
S1R antagonists are believed to exert their effects by modulating the function of NMDA receptors, which are crucial for the induction and maintenance of central sensitization. explorationpub.comfrontiersin.org By binding to the GluN1 subunit of the NMDA receptor, S1R can influence its activity. explorationpub.comexplorationpub.com Antagonizing S1R disrupts this interaction, leading to a reduction in NMDA receptor activity and a dampening of pain signal amplification. explorationpub.com Furthermore, S1R antagonism has been shown to reduce neuroinflammation, including the activation of glial cells (microglia and astrocytes) and the expression of pro-inflammatory cytokines, which are known contributors to the chronicization of neuropathic pain. nih.gov
Psychiatric Disorders Research
The sigma-1 receptor has been identified as a putative target and potential mediator of antidepressant activity. tandfonline.com S1Rs are known to regulate the release of key neurotransmitters like monoamines and glutamate (B1630785) and are involved in processes like neuroplasticity and neurogenesis, which are implicated in the pathophysiology of depression. tandfonline.com
Depression Models: Antidepressant-like Effects and Neurogenesis Promotion
In various animal models of depression, S1R agonists have demonstrated significant antidepressant-like activity. nih.gov In rats subjected to chronic unpredictable mild stress, a model that induces behaviors like despair and anhedonia, chronic treatment with S1R agonists such as SA4503 and fluvoxamine (B1237835) abolished these negative behavioral effects. nih.gov Similarly, in olfactory bulbectomized rats, another depression model, the selective S1R agonist SA4503 produced an antidepressant-like effect. mdpi.com
A crucial aspect of the antidepressant-like effects of S1R agonists appears to be their ability to promote neurogenesis and neuroplasticity. tandfonline.commdpi.com S1R activation can stimulate the expression of neurotrophic factors like BDNF and influence signaling pathways involved in cell survival and growth. mdpi.commdpi.com For example, the highly selective S1R agonist PRE-084 has been shown to stimulate hippocampal cell proliferation and differentiation. mdpi.com In mouse models, the antidepressant-like effects of the S1R agonist SA4503 were associated with increased neurogenesis in the hippocampus. mdpi.com These effects are thought to be mediated through several signaling pathways, including the Akt/GSK-3b/β-catenin pathway. nih.gov
The table below summarizes the effects of S1R agonists in preclinical depression models.
| Compound | Model | Effect |
| SA4503 | Chronic Unpredictable Mild Stress | Abolished despair and anhedonic behaviors. nih.gov |
| SA4503 | Olfactory Bulbectomy | Produced antidepressant-like effects; restored GluN1 levels. mdpi.com |
| SA4503 | Camk4-/- mice (SSRI-resistant model) | Decreased immobility time in forced swim and tail suspension tests. mdpi.com |
| Fluvoxamine | Chronic Unpredictable Mild Stress | Abolished negative behavioral effects of chronic stress. nih.gov |
| PRE-084 | Aβ-induced mouse model | Stimulated hippocampal cell proliferation and differentiation. mdpi.com |
Anxiety Models
The sigma-1 receptor (S1R) is implicated in the regulation of anxiety. mdpi.comresearchgate.net Preclinical studies using various animal models have demonstrated the anxiolytic-like effects of S1R agonists. For instance, S1R knockout mice have been shown to exhibit anxiety-like behaviors. mdpi.com
Several S1R agonists have been investigated for their potential in mitigating anxiety. The selective S1R agonist PRE-084 has been shown to reduce depressive-like behavior in specific animal models, though its effects may depend on the animal's affective state. frontiersin.org Another S1R agonist, fabomotizole (B1666629), has demonstrated anxiolytic-like effects in mice, an outcome that was blocked by the administration of S1R antagonists like BD-1047 and NE-100. mdpi.com Similarly, the S1R agonist opipramol (B22078) has shown anxiolytic properties in rat models. mdpi.com
The antidepressant fluvoxamine, which also acts as an S1R agonist, has been shown to have anti-hedonic effects in mouse models of anxiety and depression, mediated through its combined activity at S1R and 5-HT1A receptors. mdpi.com Furthermore, ANAVEX2-73 (blarcamesine), another S1R agonist, has demonstrated positive effects on anxiety and perseverative behavior in a mouse model of Fragile X syndrome. scispace.com
It is important to note that while some antidepressants like fluvoxamine act as S1R agonists, others such as sertraline (B1200038) may function as antagonists. frontiersin.org The complex interplay between S1R and various neurotransmitter systems contributes to its role in anxiety. researchgate.net
Cardiovascular and Renal Disease Research
Myocardial Ischemia-Reperfusion Injury Models
S1R agonists have demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury (IRI). nih.govplos.org Activation of S1R has been shown to ameliorate this type of injury. medchemexpress.com The selective S1R agonist PRE-084 hydrochloride, for example, can reduce myocardial IRI in rats by activating the Akt-eNOS pathway. plos.orgmedchemexpress.com This activation leads to a significant decrease in myocardial apoptosis. medchemexpress.com
Studies using S1R agonists like fluvoxamine have also shown a reduction in ischemic cardiac damage. semmelweis.hu The protective mechanism involves the S1R-NO signaling pathway in the kidney, suggesting a potential therapeutic role for S1R agonists in preventing renal IRI as well. semmelweis.hu In rat models of renal IRI, the S1R agonist DHEA was found to prolong survival, improve kidney function, and reduce structural damage. semmelweis.hu
| Compound | Model | Key Findings | Citation |
|---|---|---|---|
| PRE-084 hydrochloride | Rat myocardial ischemia-reperfusion | Ameliorates injury by activating the Akt-eNOS pathway; decreases myocardial apoptosis. | plos.orgmedchemexpress.commedchemexpress.com |
| Fluvoxamine | Ischemic cardiac damage models | Ameliorates ischemic damage. | semmelweis.hu |
| DHEA | Rat renal ischemia-reperfusion | Prolonged survival, improved kidney function, and ameliorated structural damage. | semmelweis.hu |
Angiogenesis Modulation
The sigma-1 receptor plays a role in the modulation of angiogenesis. S1R activation has been shown to prevent pathological angiogenesis in a mouse model of choroidal neovascularization (CNV). arvojournals.org In this model, the specific S1R agonist (+)-pentazocine significantly reduced the CNV lesion size and decreased angiogenesis by approximately 65%. arvojournals.org This effect was associated with a reduction in the levels of inflammatory and proangiogenic factors. arvojournals.org
Furthermore, S1R has been implicated in tumor angiogenesis. frontiersin.org S1R expression can enhance tumor aggressiveness by potentiating invasion and angiogenesis. frontiersin.org This suggests that while S1R activation may be beneficial in preventing pathological angiogenesis in conditions like neovascular age-related macular degeneration, its role in cancer-related angiogenesis is complex and may promote tumor growth.
Cardiac Arrhythmia Models
S1R agonists have shown antiarrhythmic effects in preclinical models. researchgate.net For instance, the S1R agonist fabomotizole hydrochloride exhibits marked anti-arrhythmic activity. nih.gov Another S1R agonist, SA4503, has been reported to have antiarrhythmic effects in a rat model of depression by regulating cardiac calcium and potassium channels. nih.gov Chronic stimulation of S1R with SA4503 has been shown to ameliorate atrial fibrillation susceptibility in rat models of depression. researchgate.net
Activated S1Rs exert their antiarrhythmic and antifibrillatory effects, in part, by inhibiting K+ and Na+ channels and altering contractility. researchgate.netresearchgate.net S1R agonists like PRE084 and SKF10047 have been found to increase the expression and activity of KV1.5 channels, which are crucial for regulating atrial excitability. csic.es This highlights the potential of S1R as a pharmacological target for conditions associated with KV1.5 channel dysfunction, such as atrial fibrillation. csic.es
Antiviral Research (e.g., SARS-CoV-2 interaction with ER)
The sigma-1 receptor (S1R) has emerged as a potential target in antiviral research, particularly in the context of SARS-CoV-2. researchgate.netfrontiersin.org The virus has been shown to interact with the host cell's endoplasmic reticulum (ER), and S1R, being an ER-resident chaperone protein, plays a role in this interaction. researchgate.netfrontiersin.org Specifically, the SARS-CoV-2 nonstructural protein 6 (NSP6) has been found to bind directly to S1R, linking the viral replication complex to the ER membrane. frontiersin.orgbiorxiv.org
This interaction suggests that S1R ligands could possess antiviral activity. frontiersin.orgbiorxiv.org In vitro studies have shown that knockout or knockdown of the S1R gene leads to a significant reduction in SARS-CoV-2 replication. researchgate.net However, there is a distinction in the effects of S1R agonists and antagonists. While S1R antagonists have been shown to prevent SARS-CoV-2 replication in vitro, some clinical evidence suggests that S1R agonists like fluvoxamine may prevent the worsening of COVID-19 symptoms. nih.gov It is theorized that S1R agonists may have proviral activity, while antagonists inhibit viral replication. nih.gov This highlights the complex role of S1R in viral infections and the need for further research to clarify the therapeutic potential of its ligands.
Cancer Research: Modulation of Cell Proliferation and Apoptosis
The sigma-1 receptor (S1R) is highly expressed in various cancer types, including prostate, colon, melanoma, breast, and lung cancers, and is implicated in the regulation of cancer cell proliferation and apoptosis. nih.govnih.govresearchgate.net Generally, S1R agonists exhibit pro-survival effects, whereas antagonists tend to inhibit tumor cell proliferation and induce apoptosis. frontiersin.orgbiorxiv.orgresearchgate.net
Activation of S1R by agonists can promote cell survival signaling. nih.gov For example, the S1R agonist SKF10047 was found to reduce the proliferation of the high S1R-expressing MDA-MB-231 breast cancer cell line. nih.gov Conversely, the apoptotic effect of the S1R antagonist rimcazole (B1680635) in cancer cells was attenuated by the S1R agonist SKF10047, suggesting that S1R in cancer cells may be in an activated state that promotes survival. nih.govnih.gov
S1R's role in cancer extends to its influence on energy metabolism and its interaction with various cellular pathways. nih.gov It can modulate the PI3K/AKT pathway, cell motility, and the secretion of vascular endothelial growth factor (VEGF), thereby enhancing tumor aggressiveness. frontiersin.org The high expression of S1R in proliferating cancer cells has also led to its investigation as a potential biomarker for tumor imaging. researchgate.net
| Compound/Action | Cell Line/Model | Effect | Citation |
|---|---|---|---|
| S1R Agonists (General) | Various cancer cells | Show pro-survival effects. | frontiersin.orgbiorxiv.org |
| SKF10047 (S1R Agonist) | MDA-MB-231 breast cancer cells | Reduced cell proliferation. | nih.gov |
| SKF10047 (S1R Agonist) | Cancer cells treated with Rimcazole (antagonist) | Attenuated Rimcazole-induced apoptosis. | nih.govnih.gov |
Neurodevelopmental Disorders: Fragile X Syndrome Models
Fragile X Syndrome (FXS) is the most prevalent inherited cause of intellectual disability and a significant genetic contributor to autism spectrum disorder. chembk.comabmole.com The syndrome arises from a mutation in the FMR1 gene, which leads to a deficiency in the fragile X mental retardation protein (FMRP). abmole.com This protein deficiency results in abnormal synaptic plasticity and function, manifesting in clinically relevant phenotypes such as hyperactivity, anxiety, and impaired associative learning, which are replicated in mouse models of the disorder. chembk.commedchemexpress.com The sigma-1 receptor (S1R), an intracellular chaperone protein crucial for cellular homeostasis, has emerged as a promising therapeutic target for FXS. abmole.commedchemexpress.com S1R activation is known to modulate key cellular processes implicated in neurodevelopmental disorders, including calcium signaling, mitochondrial function, and neuroinflammation. abmole.commedchemexpress.com
While direct preclinical studies on S1R agonist 1 hydrochloride in Fragile X Syndrome models are not extensively documented in publicly available research, significant findings have been reported for analogous S1R agonist compounds, most notably blarcamesine (ANAVEX2-73) and pridopidine. These studies provide crucial insights into the potential therapeutic utility of activating the S1R in FXS.
Research in murine models of FXS has demonstrated that treatment with the S1R agonist blarcamesine can normalize key neurobehavioral phenotypes. chembk.commedchemexpress.com For instance, chronic administration of blarcamesine in FXS model mice led to a significant reduction in hyperactivity, as measured in the open-field test, bringing their activity levels to those indistinguishable from wild-type mice. aaronchem.com Furthermore, improvements in associative learning were observed through contextual fear conditioning tests, where treated FXS mice exhibited normal freezing behavior. aaronchem.com The treatment also ameliorated anxiety and perseverative behaviors, as indicated by improvements in the marble-burying test. chembk.commedchemexpress.com
At the biochemical level, blarcamesine treatment has been shown to restore levels of brain-derived neurotrophic factor (BDNF) in the hippocampus of FXS mice. chembk.commedchemexpress.com BDNF is a critical regulator of synaptic function and plasticity, and its modulation by S1R activation may be a key mechanism for compensating for the signaling and synaptic pathway deficits characteristic of FXS. abmole.com Additionally, the treatment restored levels of pAkt, another important signaling marker in the hippocampus. medchemexpress.com The engagement of the S1R by blarcamesine in the brain has been confirmed through positron emission tomography (PET) and ex vivo autoradiographic studies using the selective S1R PET ligand [¹⁸F]FTC-146. chembk.commedchemexpress.com These imaging studies demonstrated the drug's dose-dependent receptor occupancy in various brain regions, which was preserved in the FXS mice. chembk.commedchemexpress.com
Another S1R agonist, pridopidine, has been investigated in human neuronal models of Fragile X Syndrome. Studies using human FXS neurons have shown that pridopidine can improve deficits in neurite outgrowth. invivochem.cn This effect was demonstrated to be mediated by the sigma-1 receptor, as the improvements were abolished when the S1R was genetically inactivated or pharmacologically blocked with an antagonist. invivochem.cn
The collective findings from these preclinical studies on S1R agonists in Fragile X Syndrome models underscore the potential of this therapeutic strategy. The ability of these compounds to ameliorate behavioral abnormalities and restore key neurochemical pathways provides a strong rationale for further investigation into the clinical potential of S1R agonists for the treatment of Fragile X Syndrome. chembk.comaaronchem.com
Research Findings on S1R Agonists in Fragile X Syndrome Models
| Compound | Model System | Key Behavioral Findings | Key Biochemical/Cellular Findings |
| Blarcamesine (ANAVEX2-73) | FXS Mouse Model (Fmr1 KO2) | - Normalized hyperactivity in the open-field test. medchemexpress.comaaronchem.com- Restored associative learning in contextual fear conditioning. chembk.com- Improved anxiety and perseverative behavior in the marble-burying test. medchemexpress.com | - Restored hippocampal levels of Brain-Derived Neurotrophic Factor (BDNF). chembk.commedchemexpress.com- Restored hippocampal levels of pAkt. medchemexpress.com- Demonstrated dose-dependent S1R occupancy in the brain. chembk.com |
| Pridopidine | Human FXS Neurons | Not Applicable | - Improved deficits in neurite outgrowth. invivochem.cn- Effect on neurite outgrowth blocked by S1R antagonist, confirming S1R-mediated action. invivochem.cn |
Advanced Methodologies for S1r Agonist 1 Hydrochloride Research
In Vitro Cellular Models for Functional Assays
In vitro models provide a controlled environment to dissect the molecular and cellular effects of S1R agonists. These models range from established cell lines to advanced human stem cell-derived systems and high-throughput screening platforms.
Neuronal and glial cell lines are foundational tools in S1R research, offering reproducible and scalable systems to study neuroprotection and neuroplasticity.
PC12 Cells: This cell line, derived from a pheochromocytoma of the rat adrenal medulla, is widely used to study neurite outgrowth. Research has shown that S1R agonist 1 can significantly increase nerve growth factor (NGF)-induced neurite outgrowth in a dose-dependent manner in PC12 cells. medchemexpress.com Another S1R agonist, PRE-084, has also been shown to promote neurite growth. mdpi.com
SH-SY5Y Cells: This human neuroblastoma cell line is a common model for studying neurotoxicity and neuroprotection. Studies have demonstrated that S1R agonist 1 exhibits a neuroprotective effect against N-methyl-D-aspartate (NMDA)-induced neurotoxicity in SH-SY5Y cells. medchemexpress.com It also prevents cell damage induced by rotenone in this cell line. medchemexpress.com
Sigma-1 receptors are expressed in both neurons and glial cells, including astrocytes, oligodendrocytes, and microglia. nih.govnih.govfrontiersin.org This widespread expression underscores the importance of using both neuronal and glial cell lines to fully understand the effects of S1R agonists on the central nervous system.
Table 1: Effects of S1R Agonist 1 in Neuronal Cell Lines
| Cell Line | Model System | Key Finding with S1R Agonist 1 |
|---|---|---|
| PC12 | Neurite Outgrowth | Significantly increases NGF-induced neurite outgrowth medchemexpress.com |
| SH-SY5Y | Neurotoxicity | Demonstrates neuroprotective effect against NMDA-induced stimuli medchemexpress.com |
| SH-SY5Y | Neurotoxicity | Prevents cell damage induced by Rotenone medchemexpress.com |
Human stem cell-derived models, particularly neural stem cells (hNSCs), offer a more physiologically relevant platform for studying neurodegenerative diseases. Research on the S1R agonist pridopidine (B1678097) has shown that it can increase mitochondrial respiration in Huntington's disease (HD) human neural stem cells. nih.gov These models provide a valuable tool for investigating the therapeutic potential of S1R agonists in a human-specific context.
High-throughput screening (HTS) assays are essential for the discovery and characterization of novel S1R ligands. The NanoBiT biosensor technology has emerged as a powerful tool for studying protein-protein interactions in living cells. frontiersin.orgresearchgate.netice-biosci.com A novel NanoBiT assay has been developed based on the heterodimerization of S1R with the binding immunoglobulin protein (BiP). nih.gov This assay allows for the rapid and accurate identification and classification of S1R ligands by monitoring the association and dissociation of the S1R-BiP complex. nih.gov
This technology can differentiate between agonists and antagonists. For instance, the S1R agonist PRE-084 was shown to cause a rapid and transient dissociation of the S1R-BiP heterodimer, a hallmark of agonist activity. nih.gov Such HTS assays are invaluable for streamlining the drug discovery process for S1R modulators. nih.govnih.gov
In Vivo Preclinical Animal Models
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and target engagement of S1R agonists in a complex physiological environment. These models include genetically modified animals and disease-induction paradigms.
Genetically engineered mouse models have been instrumental in defining the role of the sigma-1 receptor.
S1R Knockout (KO) Mice: These mice, which lack a functional S1R gene, are crucial for confirming that the effects of a compound are indeed mediated by the S1R. nih.gov Studies using S1R KO mice have shown that they exhibit a depressive-like phenotype, suggesting a role for S1R in mood regulation. nih.gov Furthermore, the analgesic effects of S1R antagonists are absent in S1R KO mice, confirming the target of these drugs. nih.govresearchgate.net
YAC128 HD Mice: This transgenic mouse model of Huntington's disease expresses the full-length human huntingtin gene with an expanded polyglutamine tract. nih.govnih.gov Research has demonstrated that S1R agonists like pridopidine and 3-PPP can prevent the loss of medium spiny neuron (MSN) spines in corticostriatal co-cultures from YAC128 mice. nih.gov This protective effect is blocked by the neuronal deletion of S1R. nih.gov In vivo treatment of YAC128 mice with pridopidine has been shown to improve motor coordination. nih.gov
Table 2: Utility of Transgenic and Knockout Models in S1R Research
| Animal Model | Genetic Modification | Key Application in S1R Research | Example Finding |
|---|---|---|---|
| S1R KO Mice | Deletion of the S1R gene | Validating S1R as the target of agonist/antagonist action | Exhibit a depressive-like phenotype nih.gov |
| YAC128 HD Mice | Expresses mutant human huntingtin gene | Modeling Huntington's disease to test therapeutic efficacy of S1R agonists | S1R agonists prevent MSN spine loss nih.gov |
These models mimic the pathology of specific human diseases, allowing for the preclinical evaluation of S1R agonists.
MPTP Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a Parkinson's disease-like phenotype in mice by destroying dopaminergic neurons in the substantia nigra. nih.gov While direct studies with S1R agonist 1 hydrochloride in this model are not detailed, the model is a standard for testing potential anti-Parkinsonian drugs, and other S1R agonists have been evaluated in similar neurodegenerative models. nih.gov
Spinal Nerve Ligation: This surgical procedure in rodents creates a model of neuropathic pain. nih.gov The role of S1R in this type of pain has been investigated, with S1R antagonists showing promise in reducing pain behaviors. nih.gov Conversely, the effects of S1R agonists can be studied to understand the full spectrum of S1R modulation in chronic pain states.
Chronic Mild Stress: The chronic mild stress (CMS) model is a widely used paradigm to induce depressive-like behaviors in rodents. nih.govnih.gov Studies have shown that chronic treatment with S1R agonists can abolish the negative behavioral effects of chronic stress, such as anhedonia and despair. nih.gov This model is critical for evaluating the antidepressant potential of compounds like this compound.
Molecular and Biochemical Techniques
The investigation of this compound and other sigma-1 receptor (S1R) ligands relies on a sophisticated array of molecular and biochemical techniques. These methods are essential for characterizing the affinity, selectivity, and functional effects of these compounds, as well as for elucidating the complex molecular interactions of the S1R.
Radioligand Binding Assays for Affinity and Selectivity
Radioligand binding assays are a cornerstone in the pharmacological characterization of this compound. These assays are considered the gold standard for determining the binding affinity of a ligand to its receptor. giffordbioscience.com The fundamental principle involves the use of a radiolabeled ligand (a ligand containing a radioactive isotope) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, the affinity of the unlabeled compound for the receptor can be determined. This is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher binding affinity. revvity.com
Competitive radioligand binding assays are frequently employed to assess the affinity and selectivity of novel S1R ligands. nih.govnih.gov For instance, the S1R binding affinities of newly synthesized compounds are often measured in competitive assays using a specific S1R radioligand, such as ³H-pentazocine, in tissue preparations like guinea pig liver membrane homogenates. nih.gov The selectivity of a compound is determined by comparing its affinity for the S1R to its affinity for other receptors, such as the sigma-2 receptor (S2R). nih.gov S1R agonist 1 has demonstrated high affinity and selectivity for the S1R, with a reported Ki of 0.93 nM for S1R and 72 nM for S2R. medchemexpress.com Similarly, another selective agonist, S1R agonist 2, shows Ki values of 1.1 nM and 88 nM for S1R and S2R, respectively. medchemexpress.com
| Compound | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity |
|---|---|---|---|
| S1R agonist 1 | 0.93 | 72 | ~77-fold |
| S1R agonist 2 | 1.1 | 88 | 80-fold |
| (+)-Pentazocine | 4.8 | Not specified | Not specified |
| Haloperidol | 2.6 | 54.0 | ~21-fold |
Proximity Ligation Assays and Proximatome Mapping (e.g., mass spectrometry)
To understand the function of S1R and the effects of its agonists, it is crucial to identify the proteins with which it interacts. Proximity Ligation Assays (PLA) and proximatome mapping are powerful techniques for studying protein-protein interactions in their native cellular environment. sigmaaldrich.com PLA allows for the in situ detection of protein interactions with single-molecule resolution. This method utilizes antibodies conjugated with oligonucleotides that, when in close proximity (less than 40 nm), can be ligated and amplified, generating a fluorescent signal that indicates an interaction. sigmaaldrich.comspringernature.com
Proximatome mapping, often employing techniques like APEX2 (engineered ascorbate peroxidase 2) followed by mass spectrometry, provides a broader view of the S1R's molecular neighborhood. nih.govmdpi.com This approach involves fusing an enzyme, such as APEX2, to the S1R. In the presence of a substrate, the enzyme generates reactive biotin species that covalently label nearby proteins. These biotinylated proteins can then be purified and identified by mass spectrometry, revealing the "proximatome" of the S1R. nih.govmdpi.comsemanticscholar.org This has been instrumental in identifying S1R-interacting partners and understanding how these interactions are modulated by ligands. researchgate.netresearchgate.net For example, studies have used these methods to identify proteins that are enriched in the vicinity of S1R, providing insights into its role in cellular processes. researchgate.netresearchgate.net
Gene Expression and Protein Analysis (e.g., Western Blot, Immunohistochemistry, ELISA)
Standard molecular biology techniques are routinely used to investigate the downstream effects of S1R activation by agonists like this compound. These methods allow researchers to quantify changes in gene and protein expression levels.
Western Blot: This technique is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It can be used to measure changes in the total amount of a target protein or to assess post-translational modifications following treatment with an S1R agonist. nih.gov Western blotting is often used as a complementary assay to confirm antibody specificity and provide a more quantitative analysis of protein levels compared to immunohistochemistry. cellsignal.com
Immunohistochemistry (IHC): IHC is employed to visualize the distribution and localization of specific proteins within tissue sections, preserving the native cellular architecture. cellsignal.com This can be particularly useful for understanding which cell types express the S1R and how S1R agonists might alter the expression or localization of other proteins in a specific brain region or tissue. cellsignal.com
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. origene.combiorxiv.org In the context of S1R research, ELISA can be used to measure the concentration of specific proteins in cell culture supernatants or tissue lysates to assess the effects of S1R agonists on protein secretion or expression.
Electrophysiological Characterization of S1R Modulation
The S1R is known to modulate the activity of various ion channels and receptors, thereby influencing neuronal excitability and synaptic transmission. Electrophysiological techniques are therefore critical for characterizing the functional consequences of S1R activation by agonists. Whole-cell patch-clamp recording is a primary method used to study the electrical properties of individual neurons. nih.gov This technique allows researchers to measure changes in membrane potential, ion channel currents, and synaptic activity in response to the application of S1R agonists. For instance, studies have investigated how S1R modulation affects neuronal firing patterns, such as regular firing versus burst firing, in different brain regions. frontiersin.org By recording miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs), researchers can determine whether S1R agonists exert their effects at the presynaptic or postsynaptic level. nih.gov These detailed electrophysiological analyses provide a direct measure of the functional impact of this compound on neuronal circuits. nih.gov
Computational Approaches in Drug Design and Discovery
Computational methods play an increasingly vital role in the discovery and development of novel S1R ligands. These in silico techniques allow for the rational design of compounds with desired properties and the screening of large virtual libraries to identify promising candidates.
Molecular Docking and Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of S1R research, docking is used to predict how a ligand, such as this compound, binds to the S1R binding site. researchgate.net The availability of crystal structures of the human S1R has been a significant advancement, providing a template for more accurate docking studies. nih.gov These studies have highlighted the importance of a key electrostatic interaction between the basic amine group of the ligand and the Glu172 residue within the S1R binding pocket. nih.govresearchgate.net Additionally, hydrophobic interactions between the ligand and surrounding amino acid residues are crucial for high-affinity binding. acs.orgsemanticscholar.org
Virtual screening utilizes these docking principles to screen large databases of chemical compounds to identify those that are likely to bind to the S1R. nih.govresearchgate.net This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. nih.govnih.gov Ensemble docking, which uses multiple conformations of the receptor, can further improve the accuracy of virtual screening by accounting for the flexibility of the protein. nih.govnih.gov
Pharmacophore Modeling
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor target, such as the Sigma-1 Receptor (S1R). This approach is crucial in the rational design and discovery of new S1R ligands, including agonists. The models are developed by analyzing the common structural features of a series of compounds with known affinity for the S1R.
The first pharmacophore model for the S1R was proposed in the early 1990s. nih.gov This initial model identified a positive ionizable (PI) group (typically a basic amino group) and two opposing hydrophobic (HYD) regions as key for ligand binding. nih.gov Subsequent models have refined these features, incorporating data from new and diverse series of S1R ligands. researchgate.net For example, a model developed using benzo[d]oxazolone derivatives included a hydrogen-bond-acceptor (HBA) group, two hydrophobic aromatic (HYD-AR) features, a general hydrophobic (HYD) feature, and a positive ionizable (PI) group. nih.gov
A significant advancement in S1R pharmacophore modeling came with the publication of the receptor's crystal structure (PDB ID: 5HK1). nih.govresearchgate.net This allowed for the development of structure-based pharmacophore models, which are more accurate as they incorporate the spatial constraints of the receptor's binding site. nih.gov A model derived from the 5HK1 crystal structure identified one PI feature and three HYD features as the most critical for ligand interaction. nih.gov Specifically, it features two hydrophobic regions on one side of the positive ionizable group at distances of 7 to 13 Å, and another hydrophobic region on the other side at approximately 3.7 Å. nih.gov These structure-based models have been validated against large databases of thousands of compounds, demonstrating a high ability to distinguish between active and inactive S1R ligands. researchgate.netnih.gov
The primary interaction for most high-affinity S1R ligands is an electrostatic bond between the basic amine in the ligand and the amino acid residue Glu172 in the receptor. researchgate.net The rest of the ligand structure settles into two main hydrophobic areas within the binding pocket, which aligns well with the features identified in various pharmacophore models. researchgate.net Despite these advancements, a key challenge remains: there is currently no universal pharmacophore model that can reliably distinguish between S1R agonists and antagonists. bohrium.com
| Model Name/Basis | Key Pharmacophoric Features | Reference |
|---|---|---|
| Glennon–Ph | 1 Positive Ionizable (PI) group, 2 Hydrophobic (HYD) regions | nih.govresearchgate.net |
| Zampieri–Ph (based on benzo[d]oxazolone derivatives) | 1 Positive Ionizable (PI) group, 1 Hydrogen Bond Acceptor (HBA), 1 Hydrophobic (HYD) feature, 2 Hydrophobic Aromatic (HYD-AR) features | nih.gov |
| 5HK1 Crystal Structure-Based Model | 1 Positive Ionizable (PI) group, 3 Hydrophobic (HYD) features | nih.gov |
In Vivo Imaging Techniques (e.g., PET Ligands for Receptor Occupancy)
In vivo imaging techniques, particularly Positron Emission Tomography (PET), are powerful, non-invasive methods used to study the S1R in living subjects. nih.gov These techniques are essential for understanding the receptor's distribution, density, and function in both normal and diseased states. nih.govnih.gov They also allow for the assessment of receptor occupancy, which helps in the development of therapeutic drugs by determining how much of a drug is needed to bind to its target. nih.gov
The application of PET for S1R imaging relies on the development of specific radioligands—biologically active molecules labeled with a short-lived positron-emitting radioisotope (like carbon-11 or fluorine-18). nih.gov Over the past two decades, numerous S1R radioligands have been created for use in PET and Single Photon Emission Computed Tomography (SPECT) studies. nih.govrsc.org These tools have been instrumental in investigating the role of S1R in a variety of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, as well as in cancer. nih.govrsc.org
The development of a successful PET radioligand requires high affinity and selectivity for the S1R. For example, in the development of a novel fluorine-18 labeled ligand, researchers demonstrated its effectiveness through cell uptake studies. nih.gov The uptake of the radioligand ([¹⁸F]13) was four times higher in Chinese Hamster Ovary (CHO) cells that were genetically modified to express S1R compared to control cells that did not express the receptor. nih.gov This indicated a high degree of specific binding to the S1R. nih.gov
In vivo PET imaging studies can visualize the changes in S1R distribution and density associated with various conditions. rsc.org This provides valuable insights into disease pathophysiology and can serve as a potential biomarker for diagnosis and for monitoring the effectiveness of therapeutic interventions. rsc.org By using PET to measure the degree to which a therapeutic S1R agonist binds to the receptor in the brain, researchers can optimize treatment strategies and better understand the compound's mechanism of action in a living system. nih.gov
| Compound | Class/Type | Application/Significance |
|---|---|---|
| [¹⁸F]FTC-146 | S1R Antagonist, PET Ligand | Has progressed significantly in development for pain research. bohrium.com |
| (+)-Pentazocine | S1R Agonist | A classical S1R agonist used in structural and functional studies. nih.govfrontiersin.org |
| Haloperidol | S1R Antagonist | A butyrophenone with high affinity for S1R, used in binding and functional assays. nih.govfrontiersin.org |
| PRE-084 | S1R Agonist | A highly selective agonist used in preclinical studies to investigate neuroprotection and neuroinflammation. nih.govresearchgate.net |
| SA4503 | S1R Agonist | Has entered clinical trials for treating cognitive disorders. researchgate.net |
| PD144418 | S1R Antagonist | Co-crystallized with S1R, aiding in the development of structure-based pharmacophores. nih.govnih.gov |
Future Directions and Outstanding Research Questions for S1r Agonist 1 Hydrochloride
Elucidating Uncharacterized Molecular Mechanisms of S1R Agonism
The precise molecular mechanisms underpinning the effects of S1R agonists are not yet fully established. nih.govfrontiersin.org S1R is known to function as a ligand-operated molecular chaperone, but how agonist binding translates into its diverse cellular effects is an area of active investigation. frontiersin.orgnih.gov Under basal conditions, S1R is often complexed with the binding immunoglobulin protein (BiP), an ER chaperone. mdpi.commdpi.com Agonist stimulation is thought to promote the dissociation of S1R from BiP, freeing it to interact with a variety of "client" proteins. nih.govmdpi.com However, some studies have not observed this ligand-dependent dissociation, suggesting more complex regulatory mechanisms may be at play. frontiersin.org
Future research must clarify how S1R agonist 1 hydrochloride influences the S1R's quaternary structure—whether it promotes monomerization or affects the equilibrium of dimers, trimers, and higher-order oligomers. mdpi.comresearchgate.net Understanding these structural changes is fundamental, as the oligomerization state of S1R may dictate its interacting partners and subsequent functional outcomes. nih.gov Furthermore, while S1R's role in modulating calcium homeostasis between the ER and mitochondria is recognized, the specific impact of this compound on the kinetics and amplitude of calcium signaling through partners like the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) requires detailed investigation. nih.govnih.gov
Identification of Novel S1R Interacting Partners and Signaling Cascades
S1R's function as a "pluripotent modulator" stems from its ability to interact with a wide array of proteins, including ion channels, receptors, and kinases. nih.govfrontiersin.org While dozens of interacting partners have been identified through candidate-based methods, unbiased, large-scale screening approaches are needed to map the complete, ligand-dependent interactome for agonists like this compound. frontiersin.orgnih.gov Proteomic techniques, such as proximity-dependent biotinylation (e.g., APEX2), have begun to reveal novel S1R-proximal proteins involved in secretion, cholesterol metabolism, and ER-Golgi trafficking. frontiersin.orgbiorxiv.org
Future studies should employ these methods to specifically define how this compound alters the S1R proximatome. This could reveal previously unknown client proteins and cellular pathways. For instance, recent studies have linked S1R to the regulation of the Low-Density Lipoprotein Receptor (LDLR) and Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), suggesting a novel role in cholesterol metabolism that warrants further exploration. frontiersin.orgbiorxiv.org Elucidating the signaling cascades downstream of these interactions is also critical. Known pathways activated by S1R agonists include the Akt/eNOS pathway in cardioprotection and the BDNF/TrkB pathway, which promotes neuronal resilience. acs.orgnih.govmedchemexpress.com Investigating whether this compound engages these or other novel cascades (e.g., JAK2/STAT3) will be crucial for understanding its therapeutic potential. nih.gov
Table 1: Selected Known S1R Interacting Partners and Associated Signaling Pathways
| Interacting Partner/Pathway | Putative Function/Role in S1R Signaling | Citation(s) |
|---|---|---|
| BiP (Binding immunoglobulin protein) | ER chaperone; S1R is proposed to dissociate from BiP upon agonist activation to interact with client proteins. | nih.govmdpi.com |
| IP3R (Inositol 1,4,5-trisphosphate receptor) | Regulates calcium release from the ER; S1R binding stabilizes the receptor and modulates ER-mitochondria calcium signaling. | nih.govnih.gov |
| NMDA Receptor (NR1 subunit) | Glutamatergic receptor involved in synaptic plasticity and excitotoxicity; S1R interaction can modulate NMDA receptor activity. | acs.orgacs.org |
| Voltage-gated ion channels (Ca2+, K+, Na+) | S1R can directly modulate the activity of various ion channels, impacting neuronal excitability. | nih.govnih.govdocumentsdelivered.com |
| BDNF/TrkB Signaling | Brain-Derived Neurotrophic Factor and its receptor; S1R agonists can increase BDNF production and TrkB signaling, promoting synaptic plasticity. | acs.orgnih.gov |
| Akt/eNOS Pathway | A pro-survival signaling cascade; activated by S1R agonists to confer cardioprotection against ischemia-reperfusion injury. | nih.govmedchemexpress.com |
| Dopamine (B1211576) Receptors (D1, D2) | S1R can form heteromeric complexes with dopamine receptors, potentially modulating dopaminergic signaling and reward behaviors. | mdpi.comnih.gov |
Role of this compound in Homeostatic Plasticity and Cellular Resilience
A key function of S1R is to enhance cellular resilience against various stressors, including ER stress, oxidative stress, and proteotoxicity. acs.orgnih.gov S1R agonists have been shown to suppress ER stress-induced damage and activate antioxidant responses. nih.govnih.govsemanticscholar.org this compound has demonstrated neuroprotective effects against reactive oxygen species (ROS) and NMDA-induced neurotoxicity in vitro. medchemexpress.comchemscene.com Future research should focus on delineating the precise mechanisms by which it bolsters cellular defenses. This includes investigating its impact on the unfolded protein response (UPR) pathways (e.g., PERK, IRE1α) and its ability to modulate key transcription factors like NRF2, which governs the expression of antioxidant genes. nih.govresearchgate.net
The concept of homeostatic plasticity—the ability of neuronal circuits to maintain stability in response to changing synaptic activity—is critical for proper brain function. S1R is emerging as a key player in this process, with S1R activation stimulating neurite outgrowth, dendritic spine formation, and synaptic protein expression. nih.govnih.gov It is essential to determine if chronic administration of this compound can promote beneficial structural and functional plasticity, particularly in the context of recovery from injury or neurodegeneration. Studies should explore its effects on synaptic protein levels, such as neurabin and neurexin, and its potential to enhance functional recovery after insults like experimental stroke. nih.gov
Investigations into Disease-Specific Therapeutic Mechanisms in Preclinical Models
While S1R agonists show broad neuroprotective effects, their precise mechanisms of action likely vary depending on the specific pathophysiology of a given disease. mdpi.comtandfonline.com this compound has shown efficacy in cellular models of excitotoxicity and oxidative stress, which are common pathways in many neurodegenerative disorders. medchemexpress.com The next critical step is to evaluate this compound in a range of preclinical animal models to understand its disease-specific therapeutic mechanisms.
For instance, in models of Alzheimer's disease, research should investigate if it can mitigate amyloid-beta toxicity and promote clearance of protein aggregates. medchemexpress.com In Parkinson's disease models, its ability to protect dopaminergic neurons and modulate alpha-synuclein (B15492655) toxicity should be assessed. mdpi.com For amyotrophic lateral sclerosis (ALS), studies could build on findings with other agonists that have shown to improve motor neuron survival. researchgate.net These investigations must go beyond behavioral outcomes to include detailed molecular analyses within the relevant brain regions to confirm target engagement and elucidate the downstream pathways being modulated in each specific disease context.
Table 2: Examples of Preclinical Disease Models for Evaluating S1R Agonists
| Disease Model | S1R Agonist Example(s) | Key Mechanistic Focus | Citation(s) |
|---|---|---|---|
| Ischemic Stroke (MCAO) | PRE-084, Comp-AD, SA4503 | Reduction of infarct volume, modulation of neuroinflammation, promotion of neurite outgrowth and functional recovery. | nih.govresearchgate.netnih.gov |
| Alzheimer's Disease (AD) | PRE-084, Blarcamesine (B1667132) | Protection against β-amyloid toxicity, reduction of pro-apoptotic proteins (e.g., Bax), slowing cognitive decline. | mdpi.commedchemexpress.com |
| Amyotrophic Lateral Sclerosis (ALS) | PRE-084 | Improvement of motor neuron survival and locomotor function, increased BDNF levels. | researchgate.net |
| Parkinson's Disease (PD) | PRE-084 | Preservation of dopaminergic neurons against toxins like MPTP. | mdpi.com |
| Neuropathic & Inflammatory Pain | Various S1R Antagonists (principles apply to agonists) | Modulation of NMDA receptor activity and voltage-gated ion channels in sensory neurons. | acs.orgnih.gov |
Development of Next-Generation S1R Agonists with Enhanced Properties
This compound is a selective agonist with a high affinity for S1R (Ki = 0.93 nM) and lower affinity for S2R (Ki = 72 nM). medchemexpress.comchemscene.com While this represents good selectivity, the field is continually moving toward the development of next-generation compounds with even more refined pharmacological profiles. Future medicinal chemistry efforts could use this compound as a scaffold to develop new chemical entities with enhanced properties.
Desirable attributes for next-generation agonists include superior S1R/S2R selectivity to minimize potential off-target effects, as the two receptors can have opposing or distinct functions. researchgate.net Optimization of pharmacokinetic properties—such as improved oral bioavailability, metabolic stability, and brain permeability—is also essential for developing clinically viable drugs. Furthermore, creating agonists with different kinetic profiles (e.g., reversible vs. irreversible binding) or those that can selectively stabilize specific S1R conformations could allow for more precise modulation of its chaperone function, potentially leading to therapies tailored for specific diseases. nih.gov
Exploration of Combination Therapies with S1R Agonists (e.g., with S2R antagonists)
Given the complexity of neurodegenerative diseases, which often involve multiple pathological pathways, combination therapies represent a highly promising therapeutic strategy. S1R agonists, by enhancing cellular resilience and neuroprotection, could be combined with agents that target other aspects of the disease.
An especially intriguing area for future research is the combination of S1R agonists with Sigma-2 Receptor (S2R) antagonists. mdpi.comtandfonline.com While S1R activation is generally pro-survival, S2R has been implicated in cell death pathways and is overexpressed in some cancer cells. researchgate.net In the context of neurodegeneration, S2R antagonists have demonstrated neuroprotective effects, such as mitigating alpha-synuclein-induced toxicity. mdpi.com Therefore, a combination therapy of an S1R agonist like this compound with an S2R antagonist could potentially offer a synergistic effect: the S1R agonist would bolster cellular defense mechanisms while the S2R antagonist would simultaneously block detrimental pathways, providing a multi-pronged therapeutic approach. tandfonline.com
Bridging Preclinical Findings to Translatable Biomarkers for Further Research
A major challenge in developing CNS drugs is the translation of preclinical findings to human clinical trials. The development of reliable, translatable biomarkers is essential to bridge this gap. For this compound, future research must focus on identifying and validating biomarkers that can track target engagement and measure biological response in vivo.
This could involve neuroimaging techniques, such as Positron Emission Tomography (PET), using radiolabeled ligands to confirm that the drug reaches the S1R in the brain. Additionally, identifying fluid-based biomarkers in cerebrospinal fluid (CSF) or blood that reflect downstream consequences of S1R activation would be invaluable. For example, measuring changes in the levels of neurotrophic factors (e.g., BDNF), markers of synaptic plasticity, or indicators of reduced ER stress could provide objective evidence of the drug's biological activity. acs.orgresearchgate.net Establishing such biomarkers will be critical for dose selection and for demonstrating proof-of-concept in early-phase clinical studies, ultimately paving the way for more effective and targeted therapeutic strategies based on S1R modulation.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym | Class/Type |
|---|---|---|
| This compound | Compound 6b | S1R Agonist |
| PRE-084 | S1R Agonist | |
| SA4503 | S1R Agonist | |
| Blarcamesine | S1R Agonist | |
| Afobazole | S1R Agonist | |
| T-817MA | S1R Agonist | |
| Fluvoxamine (B1237835) | S1R Agonist | |
| (+)-Pentazocine | (+)-PTZ | S1R Agonist |
| Haloperidol | S1R Antagonist | |
| BD1047 | S1R Antagonist | |
| S1RA | S2R Antagonist | |
| Comp-AD | Aniline (B41778) derivative compound | S1R Agonist |
| PW507 | S1R Antagonist | |
| (+)-SKF-10,047 | S1R Agonist | |
| BD1063 | S1R Antagonist | |
| Oxeladin | S1R Agonist | |
| Dimethyltryptamine | DMT | Endogenous S1R Ligand |
Q & A
Q. How is the selectivity of S1R agonist 1 hydrochloride for Sigma-1 receptors (S1R) validated experimentally?
The selectivity of this compound is determined using competitive radioligand binding assays. Ki values are calculated against S1R and Sigma-2 receptors (S2R) to quantify binding affinity. For example, this compound exhibits Ki values of 0.93 nM for S1R and 72–92 nM for S2R, demonstrating ~80-fold selectivity for S1R . Researchers should validate selectivity in parallel with reference ligands (e.g., haloperidol for S1R antagonism) and use cell lines expressing S1R/S2R to confirm receptor-specific activity.
Q. What experimental models are appropriate for assessing the neuroprotective effects of this compound?
Neuroprotection can be evaluated in in vitro models of oxidative stress (e.g., reactive oxygen species (ROS)-induced neuronal death) or excitotoxicity (e.g., NMDA-induced cytotoxicity in primary cortical neurons). For in vivo studies, rodent models of neurodegenerative diseases (e.g., Parkinson’s disease with 6-OHDA lesions) are suitable. Ensure dose-response studies include positive controls like PRE084, a well-characterized S1R agonist, to benchmark efficacy .
Q. How should researchers address discrepancies in reported Ki values for this compound across studies?
Variations in Ki values (e.g., S2R Ki = 72 nM vs. 92 nM) may arise from differences in assay conditions (e.g., radioligand type, membrane preparation methods). To reconcile discrepancies, replicate binding assays under standardized protocols and compare results with structurally related agonists (e.g., S1R agonist 2 hydrochloride, Ki = 1.1 nM for S1R) to validate selectivity trends .
Advanced Research Questions
Q. What mechanisms underlie the neuroprotective effects of this compound, and how can they be dissected experimentally?
this compound modulates mitochondrial-ER calcium exchange via IP3 receptors and reduces ROS production . To investigate this:
- Use fluorescent probes (e.g., Fluo-4 for Ca²⁺ imaging) in neuronal cells to quantify changes in intracellular Ca²⁺ flux.
- Combine siRNA-mediated S1R knockdown with ROS assays (e.g., DCFH-DA staining) to confirm S1R-dependent mechanisms.
- Evaluate downstream neurotrophic effects (e.g., BDNF secretion) via ELISA in S1R-transfected cell lines, as seen with pridopidine and SA4503 .
Q. How do oligomeric states of S1R influence the pharmacological activity of this compound?
S1R exists in monomeric, dimeric, and higher-order oligomeric states, which may affect agonist efficacy. For example, agonist binding (e.g., pentazocine) shifts S1R toward dimeric forms, enhancing chaperone activity. Use techniques like:
- Blue-native PAGE or crosslinking assays to monitor oligomerization.
- Co-immunoprecipitation with IP3 receptors to assess functional interactions under agonist treatment .
- Compare activity in cells expressing wild-type S1R vs. oligomerization-deficient mutants.
Q. What strategies can resolve contradictions in neuroprotection data between in vitro and in vivo studies?
Discrepancies may stem from bioavailability, blood-brain barrier penetration, or off-target effects. To address this:
- Perform pharmacokinetic studies (e.g., plasma/brain concentration-time profiles) in rodents.
- Use conditional S1R knockout models to isolate receptor-specific effects.
- Validate findings with orthogonal assays (e.g., electrophysiology for synaptic plasticity vs. behavioral tests for cognitive outcomes) .
Methodological Guidelines
- Compound Characterization : For novel derivatives, provide full synthetic protocols, HPLC purity data, and spectral characterization (1H/13C NMR, HRMS) per IUPAC guidelines .
- Data Reproducibility : Include detailed experimental conditions (e.g., buffer composition, cell density) in supplementary materials to enable replication .
- Ethical Reporting : Cite primary literature for known compounds and disclose conflicts of interest (e.g., vendor partnerships) in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
